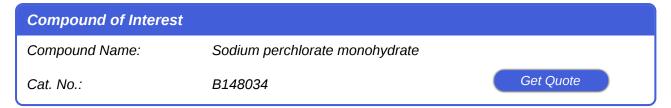


# physical and chemical properties of sodium perchlorate monohydrate

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An In-depth Technical Guide to the Physical and Chemical Properties of **Sodium Perchlorate**Monohydrate

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Sodium perchlorate monohydrate** (NaClO<sub>4</sub>·H<sub>2</sub>O) is an inorganic salt that exists as a white, crystalline, and highly hygroscopic solid.[1][2] It is the monohydrate form of sodium perchlorate and is notable for being one of the most water-soluble of the common perchlorate salts.[1] Due to its properties as a strong oxidizing agent, a chaotropic agent, and a source of the perchlorate anion, it finds significant application in diverse scientific fields. In molecular biology, it is used in standard DNA extraction and hybridization reactions.[3][4][5] In medicine, it can be used to block iodine uptake by the thyroid gland.[1] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for their determination, and key mechanistic pathways relevant to its application.

#### **Physical Properties**

**Sodium perchlorate monohydrate** is an odorless, white crystalline solid.[6] It is deliquescent, meaning it readily absorbs moisture from the air to form a liquid solution.[7][8]

Table 1: Physical and Thermodynamic Properties of Sodium Perchlorate Monohydrate



Property	Value	Citations	
Molecular Formula	NaClO <sub>4</sub> ·H <sub>2</sub> O	[5][6][7]	
Molar Mass	140.46 g/mol	[1][8][9]	
Appearance	White, crystalline, rhombic solid	[1][6][7]	
Density	2.02 g/cm³ (at 20 °C)	[1][2][6][10]	
Bulk Density	900 kg/m <sup>3</sup>	[3][11]	
Melting Point	130 °C (266 °F; 403 K)	[1][2][6][7]	
Boiling Point	482 °C (900 °F; 755 K) (decomposes)	[2][7]	
рН	6.0 - 8.0 (5% aqueous solution)	[6][12][13]	
Refractive Index (n_D)	1.4617 (for anhydrous form)	m) [1]	

#### **Solubility**

The compound is highly soluble in water and is also soluble in several polar organic solvents. [1][2][7]

Table 2: Solubility of Sodium Perchlorate Monohydrate in Various Solvents



Solvent	Solubility ( g/100 mL or g/100 g)	Temperature (°C)	Citations
Water	209 g/100 mL	15	[1][2]
Methanol	51 g/100 g	25	[2]
Ethanol	14.7 g/100 g	25	[2]
Acetone	52 g/100 g	25	[2]
Propanol	4.9 g/100 g	25	[2]
Butanol	1.9 g/100 g	25	[2]

## **Chemical Properties and Reactivity Oxidizing Nature**

Sodium perchlorate is a powerful oxidizing agent.[2][14] It can cause fire or an explosion, especially when in contact with combustible materials, organic substances, strong reducing agents, or finely powdered metals.[12][14][15][16] Mixtures with combustible materials are easily ignited by friction or heat.[17] Due to its strong oxidizing properties, it should be kept away from clothing and other combustible materials.[14][15]

#### **Thermal Decomposition**

The monohydrate form loses its water of crystallization upon heating and converts to the anhydrous form. The anhydrous form decomposes at approximately 482 °C, producing sodium chloride and oxygen gas.[1][2][7] The decomposition reaction is exothermic.[18]





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**Fig. 1:** Thermal decomposition pathway of **sodium perchlorate monohydrate**.

#### **Hygroscopicity**

**Sodium perchlorate monohydrate** is highly hygroscopic, readily absorbing moisture from the atmosphere.[1][2] This property is critical when handling and storing the compound, which should be kept in tightly closed containers in a dry, well-ventilated place.[12][19] Studies have shown that it can absorb water vapor to form aqueous solutions even under hyperarid conditions, with a deliquescence relative humidity (DRH) of 51% at 273 K (0 °C).[20]

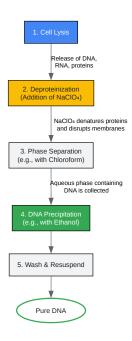
#### **Crystal Structure**

The crystal structure of **sodium perchlorate monohydrate** has been determined by X-ray diffraction studies. It crystallizes in the monoclinic crystal system with the space group C2/c.[3] [21] The anhydrous form has an orthorhombic crystal structure.[1]



## **Applications in Research and Drug Development Chaotropic Agent in Nucleic Acid Extraction**

Sodium perchlorate is a well-known chaotropic agent used in molecular biology for the extraction and purification of nucleic acids.[3][4] In high concentrations, it disrupts the structure of water, weakens hydrophobic interactions, and denatures proteins, including nucleases.[22] This facilitates the lysis of cells and the separation of nucleic acids from cellular proteins.[22] [23]



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**Fig. 2:** General workflow for DNA extraction using sodium perchlorate.

#### **Inhibition of Thyroid Iodine Uptake**

The perchlorate anion (ClO<sub>4</sub><sup>-</sup>) is a competitive inhibitor of the sodium-iodide symporter (NIS), a protein located on the basolateral membrane of thyroid follicular cells.[13][14] The NIS is



responsible for the active transport of iodide from the bloodstream into the thyroid gland, which is the first and rate-limiting step in the synthesis of thyroid hormones.[14] Due to its similar ionic radius and charge, perchlorate competes with iodide for binding to the NIS, thereby reducing iodide uptake.[17] This property has been utilized medically to treat hyperthyroidism and to block thyroidal uptake of radioactive iodine.[1][13]

**Fig. 3:** Mechanism of competitive inhibition of iodide uptake by perchlorate.

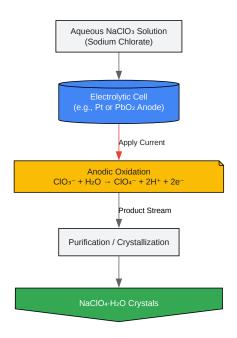
#### **Other Applications**

- Supporting Electrolyte: Due to its high solubility and the inert nature of the perchlorate anion, solutions of sodium perchlorate are often used as unreactive background electrolytes in electrochemistry.[1]
- Precursor for Other Perchlorates: It serves as a precursor in the synthesis of other
  perchlorate salts, such as ammonium, potassium, and lithium perchlorate, through double
  decomposition reactions.[1]
- Synthesis of Perchloric Acid: Perchloric acid can be produced by treating sodium perchlorate with a strong acid like hydrochloric acid (HCl).[1]

#### **Synthesis**

The primary industrial method for producing sodium perchlorate is the anodic oxidation of an aqueous solution of sodium chlorate (NaClO<sub>3</sub>) at an inert electrode, such as platinum or lead dioxide.[2][24] The process involves the electrochemical conversion of the chlorate ion to the perchlorate ion.





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Fig. 4: Workflow for the synthesis of sodium perchlorate via anodic oxidation.

# Appendix: Experimental Protocols Protocol for Determination of Melting Point (Capillary Method)

This protocol is based on standard pharmacopeia methods for determining the melting range of crystalline solids.[25][26][27]

 Sample Preparation: Reduce a small amount of sodium perchlorate monohydrate to a fine powder. As it is a hydrate, do not dry it unless specified for determining the anhydrous melting point.



- Capillary Tube Loading: Charge a capillary glass tube (sealed at one end) with enough powder to form a column 2.5-3.5 mm high after compacting by gentle tapping.[26]
- Apparatus Setup: Place the loaded capillary tube in a melting point apparatus (e.g., Thiele
  tube or a digital instrument). The apparatus should contain a suitable bath fluid (like silicone
  oil) and an accurately calibrated thermometer or sensor.
- Heating: Heat the apparatus. The heating rate should be rapid until the temperature is about 10-15°C below the expected melting point (130°C). Then, reduce the heating rate to 1-2°C per minute.[28]
- Observation: Record the temperature at which the substance first begins to melt (T1, formation of droplets) and the temperature at which the last solid particle disappears (T2).
- Reporting: The melting range is reported as T1 to T2. For a pure substance, this range is typically narrow.

## **Protocol for Determination of Density (Buoyancy Method)**

This protocol is based on Archimedes' principle and standard methods like ISO 1183-1 and ASTM D792.[11][12][16][29]

- Apparatus: A laboratory balance with a density determination kit, a beaker, an auxiliary liquid
  of known density (ρ\_liquid) that does not dissolve or react with the sample (e.g., toluene or
  xylene), and a thermometer.
- Weighing in Air: Accurately weigh a sample of sodium perchlorate monohydrate crystals in the air. Record this mass as m air.
- Weighing in Liquid: Immerse the sample completely in the auxiliary liquid, ensuring no air bubbles are attached to the crystal surfaces. Weigh the immersed sample. Record this mass as m\_liquid.
- Temperature: Record the temperature of the auxiliary liquid to use the correct density value (p\_liquid).



- Calculation: The density of the solid (ρ\_solid) is calculated using the formula: ρ\_solid =
   (m\_air / (m\_air m\_liquid)) \* ρ\_liquid
- Reporting: Report the calculated density along with the temperature at which the measurement was made.

## Protocol for DNA Extraction from Whole Blood (Illustrative)

This is an illustrative protocol based on the principle of using sodium perchlorate as a chaotropic salt.[22][30][31][32]

- Cell Lysis: Mix 3 mL of whole blood with a red blood cell (RBC) lysis buffer. Centrifuge to
  pellet the white blood cells (WBCs). Discard the supernatant.
- WBC Lysis: Resuspend the WBC pellet in a cell lysis solution (containing detergents like SDS) to break open the cell and nuclear membranes, releasing the cellular contents.
- Deproteinization: Add 5 M sodium perchlorate solution to the lysate and mix. This denatures and precipitates proteins.[22][30]
- Phase Separation: Add an equal volume of chloroform-isoamyl alcohol (24:1) and mix thoroughly to form an emulsion. Centrifuge the mixture. This will separate the mixture into an upper aqueous phase (containing DNA), an interphase (with precipitated proteins), and a lower organic phase.
- DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 2-3
  volumes of ice-cold absolute ethanol and invert gently. The DNA will precipitate out as white,
  stringy fibers.
- Washing and Rehydration: Pellet the DNA by centrifugation. Discard the supernatant and
  wash the pellet with 70% ethanol to remove residual salts. Air-dry the pellet briefly and
  resuspend it in a suitable buffer (e.g., TE buffer) or sterile water.

### **Protocol for Acute Toxicity Testing (OECD Guidelines)**



The following outlines principles from OECD test guidelines relevant to the hazard statements for sodium perchlorate.

- Acute Eye Irritation/Corrosion (Based on OECD 405):
  - Principle: A test substance is applied in a single dose to the conjunctival sac of one eye of an albino rabbit, with the untreated eye serving as a control.[1][15]
  - Procedure: A weight-of-evidence analysis on existing data is performed first to avoid unnecessary testing.[2][10] If the in vivo test is required, it is performed sequentially, starting with one animal. Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored at 1, 24, 48, and 72 hours post-application.[9][15] The use of analgesics and anesthetics is required to minimize animal distress.[2]
  - Classification: The substance is classified based on the severity and reversibility of the eye damage observed.
- Fish, Acute Toxicity Test (Based on OECD 203):
  - Principle: Fish (e.g., Zebra fish, Danio rerio) are exposed to the test substance in water for a 96-hour period to determine the concentration that is lethal to 50% of the test population (LC50).[6][7][21]
  - Procedure: A range-finding test is conducted, followed by a definitive test with at least five concentrations in a geometric series.[6][21] Fish are exposed under controlled conditions (temperature, photoperiod). Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[6][7]
  - Endpoint: The primary endpoint is the LC50 value at 96 hours, calculated using appropriate statistical methods.[33]

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